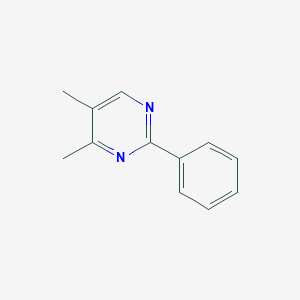

4,5-Dimethyl-2-phenylpyrimidine

描述

属性

CAS 编号 |

111921-74-5 |

|---|---|

分子式 |

C12H12N2 |

分子量 |

184.24 g/mol |

IUPAC 名称 |

4,5-dimethyl-2-phenylpyrimidine |

InChI |

InChI=1S/C12H12N2/c1-9-8-13-12(14-10(9)2)11-6-4-3-5-7-11/h3-8H,1-2H3 |

InChI 键 |

IRMKFYLMLNITBW-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(N=C1C)C2=CC=CC=C2 |

规范 SMILES |

CC1=CN=C(N=C1C)C2=CC=CC=C2 |

同义词 |

Pyrimidine, 4,5-dimethyl-2-phenyl- (9CI) |

产品来源 |

United States |

相似化合物的比较

Structural Analogues and Substituent Effects

A. Halogenated Pyrimidines

- 2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline (EP 4,374,877 A2):

This compound features dichloro and trifluoromethyl substituents. The electron-withdrawing nature of Cl and CF₃ groups increases electrophilicity at the pyrimidine core, enhancing reactivity in cross-coupling reactions. Its LCMS data (m/z 299 [M+H]⁺) and HPLC retention time (0.82 minutes) suggest higher polarity compared to 4,5-Dimethyl-2-phenylpyrimidine due to the aniline and CF₃ groups .

B. Amino- and Chloro-Substituted Pyrimidines

- 2-Chloro-6-methylpyrimidine-4,5-diamine (CAS 63211-98-3):

With a similarity score of 0.88, this analog replaces the phenyl group with chlorine and adds amine groups. The chloro group facilitates nucleophilic substitution, while the amines enable hydrogen bonding, making it suitable for coordination chemistry or as a precursor in drug synthesis .

Heterocyclic Systems with Fused Rings

- 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 144205-23-2):

This fused pyrazolo-pyrimidine system exhibits enhanced aromatic stability due to the conjugated π-system. The methyl and phenyl groups mirror substitutions in this compound, but the fused ring system may alter solubility and biological target selectivity, as seen in kinase inhibitor studies .

Comparative Data Table

*Calculated based on formula C₁₂H₁₂N₂.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dimethyl-2-phenylpyrimidine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation reactions using substituted pyrimidine precursors. Key reagents include β-diketones or enaminones with phenylacetonitrile derivatives under acidic or basic conditions. For example, refluxing in ethanol with ammonium acetate as a catalyst can yield 40–60% purity. Optimization involves adjusting molar ratios (e.g., 1:1.2 for diketone to nitrile) and reaction time (8–12 hours) .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution).

Q. How can structural integrity and purity of this compound be validated post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Confirm methyl groups at δ 2.3–2.5 ppm (¹H NMR) and aromatic protons at δ 7.2–7.8 ppm.

- IR : Look for C=N stretches near 1600 cm⁻¹ and C-H bending for methyl groups at 1380–1450 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 200–202 (EI-MS) .

- Purity Check : HPLC with a C18 column (acetonitrile/water, 70:30) to achieve >95% purity.

Advanced Research Questions

**What strategies resolve discrepancies in reported biological activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。